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molecular formula C8H13N B8593695 2-Methyl-4-isopropylpyrrole

2-Methyl-4-isopropylpyrrole

Cat. No. B8593695
M. Wt: 123.20 g/mol
InChI Key: RZKCKJLFVKLXIB-UHFFFAOYSA-N
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Patent
US07060822B1

Procedure details

To a solution of anhydrous DMF (2.1 ml, 27 mmol) in anhydrous dichloroethane (50 ml) at 0° C. under nitrogen, POCl3 (2.1 ml, 23 mmol) was added dropwise. The solution was allowed to warm at room temperature for 1 h. Then, the suspension was cooled at 0° C. and a solution of 3-isopropyl-5-methylpyrrole (2 g, 16 mmol) in dichloroethane (20 ml) was added dropwise over 20 min. After stirring at room temperature for 24 h, water followed by NaOH were added to pH: 8. The organic layer was extracted, dried and the solvent removed to dryness. The residue was purified by flash chromatography. Yield 67%, m.p. 90–93° C.
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.O=P(Cl)(Cl)Cl.[CH:11]([C:14]1[CH:18]=[C:17]([CH3:19])[NH:16][CH:15]=1)([CH3:13])[CH3:12].[OH-].[Na+]>ClC(Cl)C.O>[CH:11]([C:14]1[CH:18]=[C:17]([CH3:19])[NH:16][C:15]=1[CH:4]=[O:5])([CH3:13])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2.1 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)C1=CNC(=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the suspension was cooled at 0° C.
ADDITION
Type
ADDITION
Details
were added to pH: 8
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)(C)C1=C(NC(=C1)C)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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